BenchChemオンラインストアへようこそ!

2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Medicinal chemistry Structure-activity relationship (SAR) Regioisomer comparison

2,3-Dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 922661-24-3, molecular formula C₂₄H₂₀N₂O₄S, MW 432.5 g/mol) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its structure features a 2,3-dimethoxybenzamide moiety linked via an amide bond to a 4-(4-phenoxyphenyl)-1,3-thiazole scaffold.

Molecular Formula C24H20N2O4S
Molecular Weight 432.49
CAS No. 922661-24-3
Cat. No. B2406135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS922661-24-3
Molecular FormulaC24H20N2O4S
Molecular Weight432.49
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C24H20N2O4S/c1-28-21-10-6-9-19(22(21)29-2)23(27)26-24-25-20(15-31-24)16-11-13-18(14-12-16)30-17-7-4-3-5-8-17/h3-15H,1-2H3,(H,25,26,27)
InChIKeyNCJFUUADPRGTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 922661-24-3): Chemical Class and Core Characteristics for Scientific Procurement


2,3-Dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 922661-24-3, molecular formula C₂₄H₂₀N₂O₄S, MW 432.5 g/mol) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class [1]. Its structure features a 2,3-dimethoxybenzamide moiety linked via an amide bond to a 4-(4-phenoxyphenyl)-1,3-thiazole scaffold. This compound falls within the generic scope of P2X3 purinoceptor inhibitor patents held by Bayer AG, although it has not been individually exemplified or biologically profiled in the published patent examples [2]. The computed XLogP3 of 5.3 and topological polar surface area of 97.9 Ų indicate moderate to high lipophilicity with limited hydrogen-bonding capacity (1 HBD, 6 HBA), properties that differentiate it from closely related analogs with alternative substitution patterns [1].

Why 2,3-Dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Casually Substituted by In-Class Analogs


Within the 1,3-thiazol-2-yl benzamide chemotype, small structural variations produce substantial differences in physicochemical and potentially pharmacological profiles. The 2,3-dimethoxy substitution pattern on the benzamide ring is regioisomerically distinct from the 2,5-dimethoxy variant, altering calculated electronic distribution, dipole moment, and hydrogen-bond acceptor geometry [1]. The 4-phenoxyphenyl group at the thiazole C4 position introduces a biaryl ether linker absent in simpler 4-phenyl-thiazole analogs (e.g., CAS 922604-08-8), increasing both molecular weight by approximately 92 Da and lipophilicity (ΔXLogP3 ~1.4 units) [1][2]. These structural features preclude reliable interchange with unsubstituted, mono-substituted, or differently substituted benzamide-thiazole derivatives without experimental revalidation. The Bayer P2X3 patent family explicitly teaches that even minor R₁ and R₂ group modifications alter receptor inhibition potency and selectivity over P2X2/3 heteromers [3]. Therefore, procurement decisions for SAR studies, probe development, or screening campaigns must treat each substitution variant as a distinct chemical entity.

Quantitative Differentiation Evidence for 2,3-Dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 922661-24-3) vs. Closest Analogs


Regioisomeric Differentiation: 2,3-Dimethoxy vs. 2,5-Dimethoxy Substitution on the Benzamide Ring

The 2,3-dimethoxy substitution pattern on the benzamide ring of CAS 922661-24-3 is regioisomerically distinct from the 2,5-dimethoxy variant (2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide). While no direct head-to-head bioactivity data are available for either compound, the computed electronic and topological differences are quantifiable. The 2,3-orientation places the two methoxy groups in an ortho relationship relative to each other, whereas the 2,5-isomer separates them by a meta-like spacing [1]. This alters the computed intramolecular hydrogen-bond acceptor geometry and may affect binding to biological targets that discriminate between regioisomeric methoxy orientations, as demonstrated in the broader benzamide-thiazole P2X3 patent SAR [2].

Medicinal chemistry Structure-activity relationship (SAR) Regioisomer comparison

Lipophilicity and Bulk Property Differentiation from the 4-Phenyl-Thiazole Analog (CAS 922604-08-8)

Compared to the des-phenoxy analog 2,3-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 922604-08-8), our target compound incorporates a 4-phenoxyphenyl group at the thiazole C4 position, increasing the molecular weight from 340.4 to 432.5 g/mol and the computed XLogP3 from approximately 3.9 to 5.3 [1][2]. This ΔXLogP3 of approximately +1.4 log units represents a roughly 25-fold increase in predicted octanol-water partition coefficient and is expected to alter membrane permeability, plasma protein binding, and non-specific binding characteristics in biological assays.

Physicochemical profiling Lipophilicity Analog selection

Hydrogen-Bond Donor Count and Its Implications for Target Engagement Compared to the 2-Fluoro Analog

The target compound possesses one hydrogen-bond donor (amide NH) and six hydrogen-bond acceptors, compared to the 2-fluoro analog 2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 324759-19-5), which has one HBD and four HBA [1][2]. The two additional HBA from the 2,3-dimethoxy groups on the target compound provide additional sites for polar interactions with biological targets, which may enhance or alter binding mode relative to the fluoro-substituted analog. The P2X3 patent family teaches that benzamide ring substituents influence receptor binding, although no specific comparative data exist for these two compounds [3].

Medicinal chemistry Hydrogen bonding Target engagement

Rotatable Bond Count and Molecular Flexibility vs. the 4-Benzyl Analog

The target compound (7 rotatable bonds) is significantly less flexible than 4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 392248-35-0; estimated 9 rotatable bonds) [1]. The phenoxy linkage in the target compound introduces a rigid ether spacer between the two aromatic rings, whereas the benzyl analog adds an extra methylene group that increases conformational freedom. In computational drug design, higher rotatable bond counts are generally associated with lower binding efficiency per atom and reduced oral bioavailability [2].

Molecular flexibility Conformational analysis Ligand efficiency

P2X3 Receptor Inhibition: Class-Level Inferable Activity with No Compound-Specific Quantitative Confirmation

The structure of 2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide falls within the general formula (I) of Bayer's P2X3 receptor inhibitor patent family (US 10,174,016 B2) [1]. The patent teaches that compounds of this class inhibit the P2X3 receptor with selectivity over the P2X2/3 heteromer. However, our target compound is not listed among the exemplified compounds, and no IC₅₀, Ki, or cellular activity data exist for this specific molecule in the patent or in the peer-reviewed literature. Representative exemplified compounds in the patent achieve P2X3 IC₅₀ values in the low nanomolar to sub-micromolar range, but these values cannot be directly extrapolated to the target compound without experimental confirmation.

P2X3 receptor Pain Ion channel

Recommended Research and Procurement Scenarios for 2,3-Dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 922661-24-3)


P2X3 Receptor SAR Expansion: Exploring Benzamide Ring Methoxy Regioisomer Effects

This compound is best deployed as part of a systematic SAR matrix comparing 2,3-dimethoxy, 2,5-dimethoxy, 3,4-dimethoxy, and mono-methoxy substitution patterns on the benzamide ring within the 4-(4-phenoxyphenyl)-1,3-thiazol-2-yl scaffold. The distinct regioisomeric identity of the 2,3-substitution pattern (ortho-methoxy relationship) fills a specific cell in the SAR table that cannot be addressed by the 2,5-isomer or des-methoxy analogs [1]. Given the absence of published P2X3 activity data, initial testing in recombinant human P2X3 FLIPR assays is prerequisite [2].

Physicochemical Property Screening for CNS Penetration Assessment

With a computed XLogP3 of 5.3, TPSA of 97.9 Ų, and 7 rotatable bonds, this compound occupies a property space (high lipophilicity, moderate polarity) that is distinct from the more polar des-phenoxy analog (XLogP3 ≈ 3.9) [1]. Teams evaluating CNS drug-likeness criteria (typically TPSA < 90 Ų, XLogP 1–4) can use this compound as a negative-control probe to establish permeability cutoffs in parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 transwell systems [3].

Screening Library Procurement for Unexplored Kinase or GPCR Panel Profiling

Although annotated primarily within the P2X3 patent landscape, the 2,3-dimethoxybenzamide-thiazole scaffold may exhibit polypharmacology. The compound's structural features (six H-bond acceptors, biaryl ether) are consistent with type II kinase inhibitor pharmacophores and certain GPCR ligand chemotypes [1]. Procurement for broad-panel screening (kinase selectivity panels, GPCR β-arrestin recruitment assays) represents a legitimate hit-finding strategy where structural novelty is valued over pre-existing target annotation [2].

Computational Chemistry Benchmarking: Docking and MD Simulation Studies

The rigid biaryl ether core and well-defined H-bond donor/acceptor geometry make this compound suitable for computational benchmarking studies. The absence of published experimental binding data creates an opportunity for prospective docking and free-energy perturbation (FEP) predictions against P2X3 or related purinergic receptor homology models, followed by experimental testing to close the prediction-measurement loop [1][2].

Quote Request

Request a Quote for 2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.